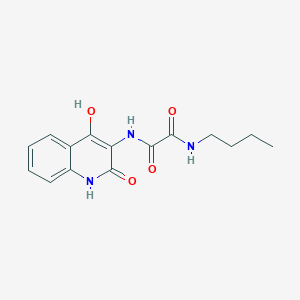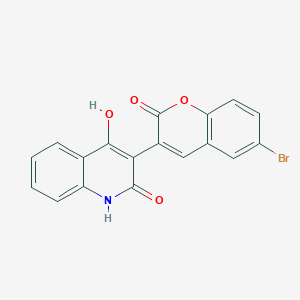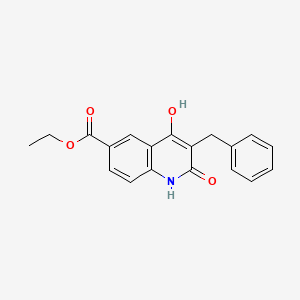![molecular formula C13H11N3O3S B5914192 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of protein kinases, which play a crucial role in cellular signaling pathways. The unique structure of MPTP makes it an attractive target for drug development, and it has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol exerts its effects by inhibiting the activity of specific protein kinases, including Src, Abl, and JAK2. These kinases play important roles in cellular signaling pathways that are involved in cell growth, survival, and differentiation. By inhibiting these kinases, this compound can disrupt these pathways and induce cell death in cancer cells. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease, this compound induces the selective destruction of dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of the disease.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of beta-amyloid plaques in Alzheimer's disease, and the selective destruction of dopaminergic neurons in Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has several advantages for use in laboratory experiments, including its potency as a protein kinase inhibitor and its unique structure, which makes it an attractive target for drug development. However, there are also several limitations to the use of this compound in laboratory experiments, including its toxicity and the potential for off-target effects. Careful dosing and monitoring are required to ensure that the effects of this compound are specific and reproducible.
Direcciones Futuras
There are several future directions for research on 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol, including the development of more potent and selective protein kinase inhibitors based on its structure, the identification of new therapeutic applications for this compound, and the optimization of dosing and delivery strategies to minimize toxicity and maximize efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of this compound in various disease states and to identify potential biomarkers for monitoring treatment response.
Métodos De Síntesis
The synthesis of 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol involves several steps, including the reaction of 4-methoxyaniline with thionyl chloride to form the corresponding chloroaniline. This intermediate is then reacted with 2-amino-3-cyano-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by targeting specific protein kinases that are involved in cell proliferation and survival. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, this compound has been used to induce a model of the disease in animals for research purposes.
Propiedades
IUPAC Name |
7-hydroxy-2-(4-methoxyanilino)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-19-8-4-2-7(3-5-8)14-13-16-12-11(20-13)9(17)6-10(18)15-12/h2-6H,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEYHQOCUFPHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24823825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)


![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)
![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)
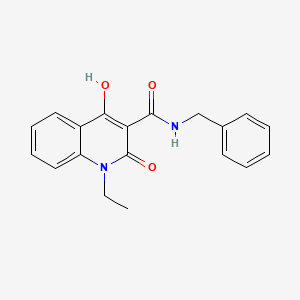
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)
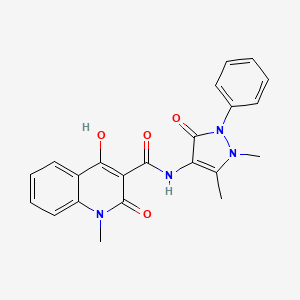

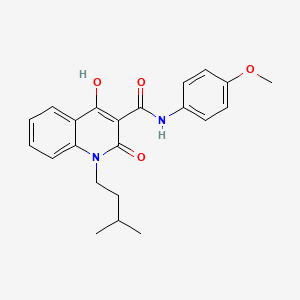
![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)
